

Spectroscopic and Synthetic Profile of 1-BOC-4-(tosyloxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-BOC-4-(tosyloxy)piperidine**

Cat. No.: **B051092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **1-BOC-4-(tosyloxy)piperidine**, a key intermediate in medicinal chemistry and organic synthesis. The strategic placement of the bulky tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen and the versatile p-toluenesulfonyl (tosyl) leaving group at the 4-position makes this compound a valuable building block for the synthesis of a wide range of biologically active molecules.[\[1\]](#)

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₂₅ NO ₅ S
Molecular Weight	355.45 g/mol
Appearance	White to off-white solid
Melting Point	96.0 to 100.0 °C [1]

Spectroscopic Data

The structural integrity and purity of **1-BOC-4-(tosyloxy)piperidine** are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-BOC-4-(tosyloxy)piperidine** in solution.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Ar-H (ortho to SO ₂)
7.35	d	2H	Ar-H (ortho to CH ₃)
4.65	m	1H	OCH
3.65	m	2H	N-CH ₂ (axial)
3.15	m	2H	N-CH ₂ (equatorial)
2.44	s	3H	Ar-CH ₃
1.85	m	2H	CH ₂ (axial)
1.65	m	2H	CH ₂ (equatorial)
1.44	s	9H	C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
154.5	C=O (BOC)
144.8	Ar-C (ipso to SO_2)
134.1	Ar-C (ipso to CH_3)
129.9	Ar-CH
127.6	Ar-CH
79.8	$\text{C}(\text{CH}_3)_3$
76.5	OCH
41.5	N- CH_2
32.5	CH_2
28.4	$\text{C}(\text{CH}_3)_3$
21.6	Ar- CH_3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
1685	Strong	C=O stretch (urethane)
1360, 1170	Strong	S=O stretch (sulfonate)
1160	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
356	$[\text{M}+\text{H}]^+$
300	$[\text{M} - \text{C}_4\text{H}_9\text{O} + \text{H}]^+$ (Loss of tert-butoxy group)
256	$[\text{M} - \text{C}_5\text{H}_9\text{O}_2 + \text{H}]^+$ (Loss of BOC group)
184	$[\text{M} - \text{C}_7\text{H}_7\text{SO}_2]^+$ (Loss of tosyl group)
155	$[\text{C}_7\text{H}_7\text{SO}_2]^+$ (Tosyl cation)
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Experimental Protocols

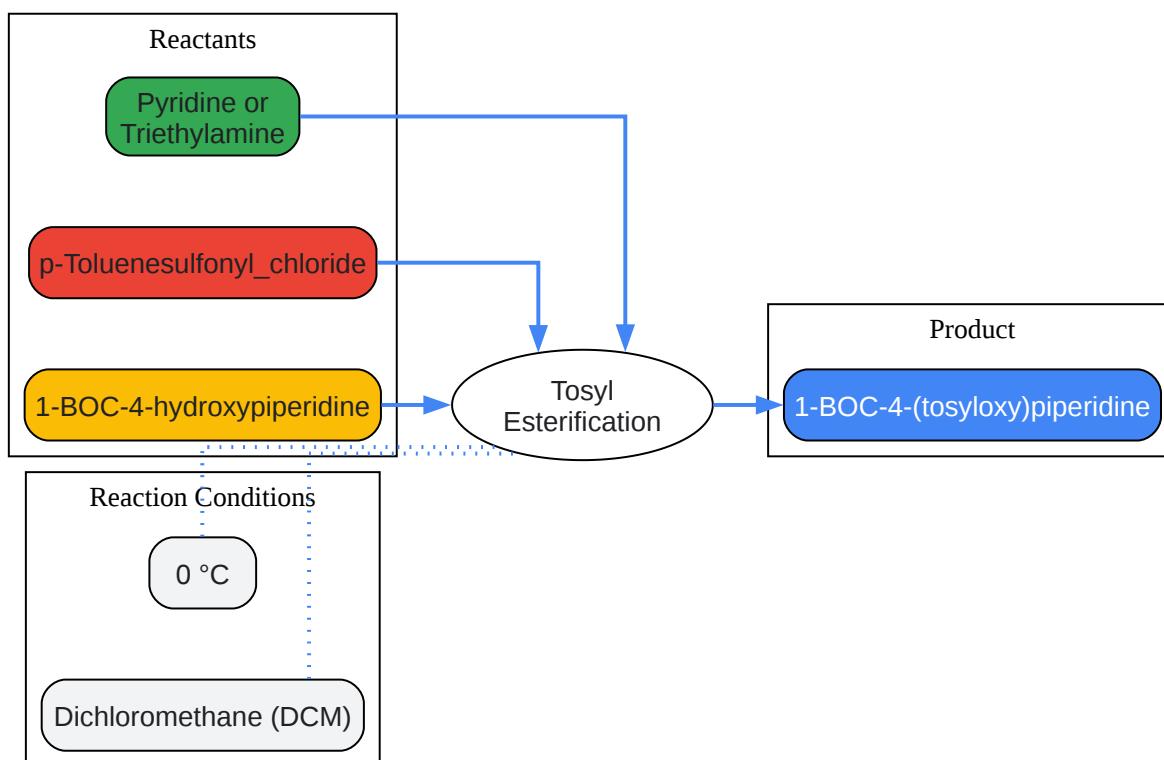
The synthesis of **1-BOC-4-(tosyloxy)piperidine** is typically achieved through the tosylation of 1-BOC-4-hydroxypiperidine.

Synthesis of 1-BOC-4-(tosyloxy)piperidine

Materials:

- 1-BOC-4-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:


- To a solution of 1-BOC-4-hydroxypiperidine (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.5 equivalents).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench by the slow addition of deionized water.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **1-BOC-4-(tosyloxy)piperidine** as a white solid.

Spectroscopic Analysis Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Synthetic Pathway Visualization

The synthesis of **1-BOC-4-(tosyloxy)piperidine** from its precursor is a straightforward yet crucial transformation in organic synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-BOC-4-(tosyloxy)piperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-BOC-4-(tosyloxy)piperidine | 118811-07-7 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-BOC-4-(tosyloxy)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051092#spectroscopic-data-nmr-ir-ms-for-1-boc-4-tosyloxy-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com